molecular formula C19H23N5O2 B14101032 2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14101032
M. Wt: 353.4 g/mol
InChI Key: YLOYJDUYRNCGAH-UHFFFAOYSA-N
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Description

3-butyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines elements of imidazole and purine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the purine moiety. Key steps include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Purine Moiety: This step often involves cyclization reactions using suitable precursors and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-butyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-butyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    8-phenyl-1H-imidazo[1,2-a]pyridine: Shares the imidazole ring but lacks the purine moiety.

    1-methyl-3-butyl-7H-purine-2,6-dione: Contains the purine structure but differs in the substituents.

Uniqueness

3-butyl-1-methyl-8-(2-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its combined imidazole and purine rings, along with specific substituents that confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-butyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O2/c1-4-5-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-9-7-6-8-13(14)2/h6-9H,4-5,10-12H2,1-3H3

InChI Key

YLOYJDUYRNCGAH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4C)N(C1=O)C

Origin of Product

United States

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